molecular formula C5H5F2N3 B1407003 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine CAS No. 837364-98-4

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

Cat. No.: B1407003
CAS No.: 837364-98-4
M. Wt: 145.11 g/mol
InChI Key: GLYSUNHNNREJTL-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine typically involves the nucleophilic substitution of fluorinated pyridines. One common method is the reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the hydrazine moiety . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including this compound, often involve large-scale reactions using similar synthetic routes as in laboratory settings. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the scalable production of these compounds .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The hydrazine moiety can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can yield different hydrazine derivatives .

Scientific Research Applications

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound enhance its ability to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine include other fluorinated pyridines and hydrazine derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a hydrazine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYSUNHNNREJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=NC1=NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
Reactant of Route 2
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine
Reactant of Route 6
4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

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